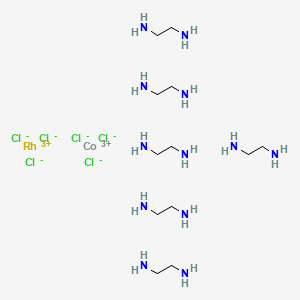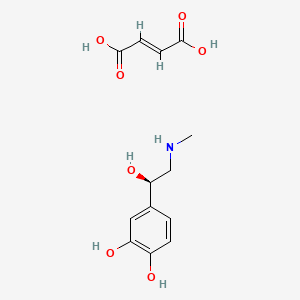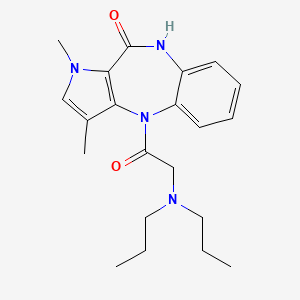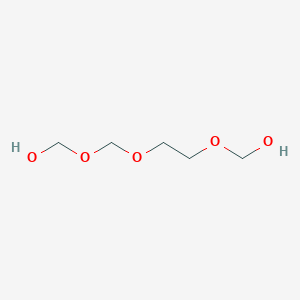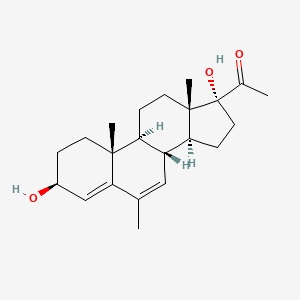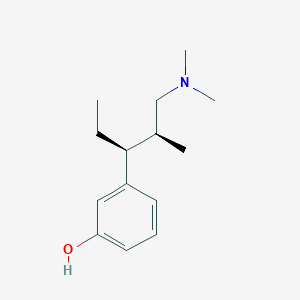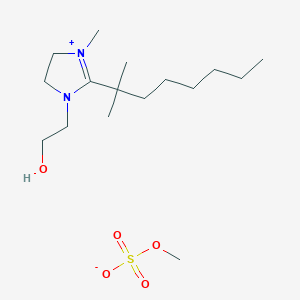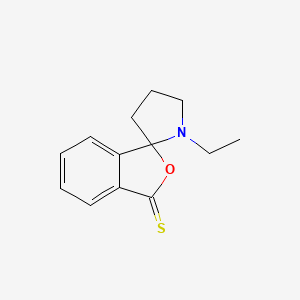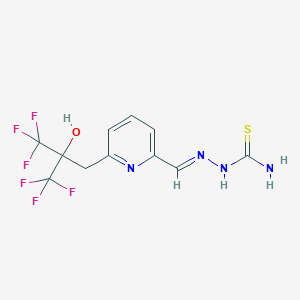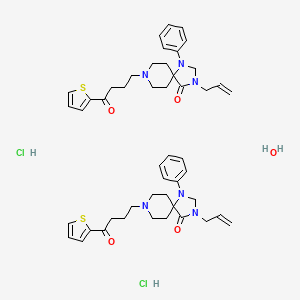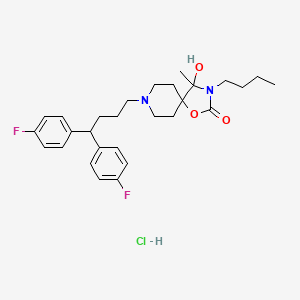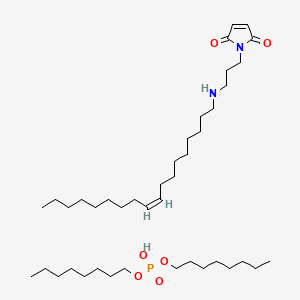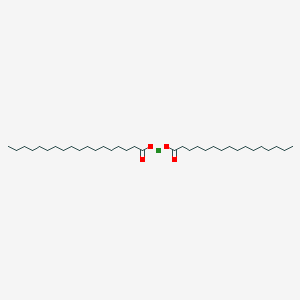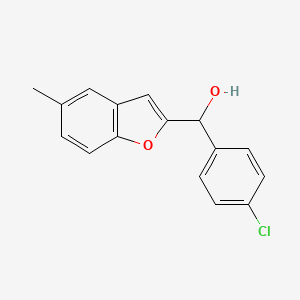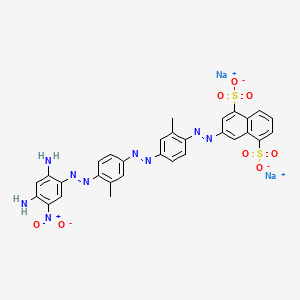
Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate involves multiple steps of diazotization and azo coupling reactions. The process typically starts with the diazotization of 2,4-diamino-5-nitrophenyl, followed by successive azo coupling with m-tolyl and o-tolyl intermediates. The final step involves coupling with naphthalene-1,5-disulphonic acid under controlled pH and temperature conditions to achieve the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the sulfonate groups.
Scientific Research Applications
Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the compound can bind and induce color changes. The pathways involved often include electron transfer processes and interactions with specific functional groups on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonate)
Uniqueness
Disodium 3-((4-((4-((2,4-diamino-5-nitrophenyl)azo)-m-tolyl)azo)-o-tolyl)azo)naphthalene-1,5-disulphonate is unique due to its specific structure, which imparts distinct color properties and stability. Its multiple azo groups and sulfonate functionalities make it highly soluble in water and suitable for various applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
6739-48-6 |
|---|---|
Molecular Formula |
C30H23N9Na2O8S2 |
Molecular Weight |
747.7 g/mol |
IUPAC Name |
disodium;3-[[4-[[4-[(2,4-diamino-5-nitrophenyl)diazenyl]-3-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C30H25N9O8S2.2Na/c1-16-10-18(33-34-19-7-9-26(17(2)11-19)37-38-27-15-28(39(40)41)24(32)14-23(27)31)6-8-25(16)36-35-20-12-22-21(30(13-20)49(45,46)47)4-3-5-29(22)48(42,43)44;;/h3-15H,31-32H2,1-2H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChI Key |
QFIKUDGWSLWELW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3N)N)[N+](=O)[O-])C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


